
Pteroic acid
Overview
Description
Pteroic acid is an organic compound belonging to the class of pterins and derivatives. It is a polycyclic aromatic compound containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This compound is a key intermediate in the biosynthesis of folic acid and is structurally related to folates, which are essential for numerous biological processes .
Mechanism of Action
Target of Action
Pteroic acid primarily targets the Dihydropteroate synthase . This enzyme plays a crucial role in the biosynthesis of folate in bacteria, making it an important target for antimicrobial drugs .
Mode of Action
This compound interacts with its target, Dihydropteroate synthase, by binding to the active site of the enzyme . The pterin ring of the this compound displaces a specific residue (Tyr80) and binds in the adenine pocket, making specific hydrogen bonds to active site residues . The benzoate moiety of this compound binds on the opposite side of Tyr80, making van der Waals contact with the Tyr ring and forming a hydrogen bond with Asn78 .
Biochemical Pathways
This compound is involved in the biosynthesis of tetrahydrofolate (THF) . In this pathway, chorismate is converted to p-aminobenzoic acid (PABA) and coupled to a GTP-derived pteridine moiety to form 7,8-dihydropteroate . This compound is then converted to THF, which serves as a cofactor carrying and activating one-carbon units at different levels of oxidation . These one-carbon units are utilized in one-carbon metabolism for the biosynthesis of various compounds including methionine, thymidylate, and purines .
Result of Action
It is known that this compound can inhibit the activity of the ricin a chain (rta), a potent cytotoxin . This suggests that this compound may have potential therapeutic applications.
Action Environment
It is known that this compound can be used as a starting material to synthesize labeled folate binding protein (fbp) ligands, which are used in many homogeneous chemiluminescent assay formats for the detection of folic acid . This suggests that the action of this compound may be influenced by the presence of other molecules in its environment.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Pteroic acid interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound: has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of This compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pteroic acid can be synthesized through various methods. One common synthetic route involves the chemical conversion of folic acid (pteroylglutamic acid) to this compound . This process typically involves the hydrolysis of folic acid under acidic conditions to remove the glutamic acid moiety, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification . The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Chemical Reactions Analysis
Types of Reactions: Pteroic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pteridine ring system, which contains four nitrogen atoms and exhibits a wide range of tautomerism in water .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . For example, the oxidation of this compound can be achieved using hydrogen peroxide, while reduction can be carried out using sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can yield pterin-6-carboxylic acid, while reduction can produce tetrahydrothis compound .
Scientific Research Applications
Pteroic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material to synthesize labeled folate binding protein ligands, which are employed in homogeneous chemiluminescent assay formats for the detection of folic acid . In biology, this compound is studied for its role in the biosynthesis of folates and its potential as a therapeutic agent . In medicine, this compound conjugates are being investigated for their antitumor activity and ability to mediate the selective delivery of ligands to tumors overexpressing the folate receptor . In industry, this compound is used in the production of various pharmaceuticals and diagnostic reagents .
Comparison with Similar Compounds
Pteroic acid is structurally related to other pterin derivatives, such as pterin, neopterin, and tetrahydrobiopterin . These compounds share a common pteridine ring system but differ in their substituents and oxidation states . For example, pterin is the oxidized form of the pteridine ring system, while tetrahydrobiopterin is the fully reduced form . This compound is unique in its ability to inhibit dihydropteroate synthase and its role as an intermediate in the biosynthesis of folates .
List of Similar Compounds:- Pterin
- Neopterin
- Tetrahydrobiopterin
- Pteroylglutamic acid (Folic acid)
- Pterin-6-carboxylic acid
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQINSXLLMRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152279 | |
| Record name | Pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-24-4 | |
| Record name | Pteroic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteroic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pteroic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



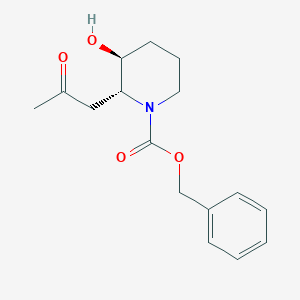
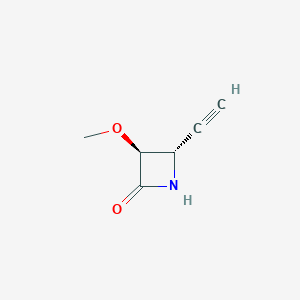
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

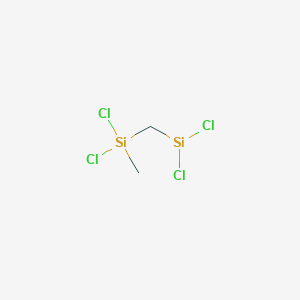

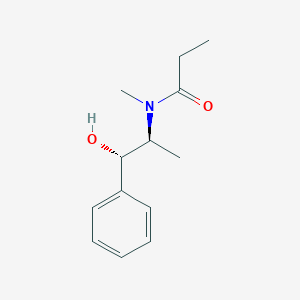

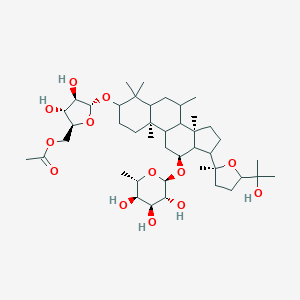

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
